![molecular formula C26H28N2O4 B10811224 [2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B10811224.png)
[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](3,4,5-trimethoxyphenyl)methanone
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Description
[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H21N3O3
- Molar Mass : 387.43 g/mol
- CAS Number : 296244-34-3
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.
- Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, it has been reported that compounds similar to 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone demonstrate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 62.5 µg/mL |
S. aureus | 78.12 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.
Cell Line | IC50 Value (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis. For instance, it may inhibit the expression of cyclin-dependent kinase inhibitors (CDKIs), thereby promoting cell cycle progression in cancer cells.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses is evidenced by its interaction with transcription factors such as NF-kappa-B and AP-1. These interactions can lead to a reduction in pro-inflammatory cytokine production.
Case Studies
- In vitro Study on Anticancer Activity : A study conducted on HeLa cells demonstrated that treatment with 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone resulted in a significant decrease in cell viability compared to untreated controls.
- Antibacterial Efficacy Assessment : Research evaluating the antibacterial activity against MRSA strains indicated that the compound significantly inhibited bacterial growth at low concentrations.
Properties
Molecular Formula |
C26H28N2O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H28N2O4/c1-17-14-21(27-19-10-6-5-7-11-19)20-12-8-9-13-22(20)28(17)26(29)18-15-23(30-2)25(32-4)24(16-18)31-3/h5-13,15-17,21,27H,14H2,1-4H3 |
InChI Key |
QFIXBHWXPCSEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.